Bienvenue dans la boutique en ligne BenchChem!

COAGULATION FACTOR XIIIA (190-230)

FXIIIa inhibition transglutaminase assay competitive inhibitor

Source Coagulation Factor XIIIa (190-230), a 41-amino acid synthetic peptide fragment corresponding to the human FXIII A-chain substrate-recognition domain. Its reversible, competitive mechanism (FXIIIa IC₅₀ = 52 µM) enables washout experiments impossible with irreversible inhibitors like TIMAs. Demonstrates differential cross-reactivity with guinea pig TG2 (IC₅₀ = 13 µM) for transglutaminase selectivity profiling. Choose this chemically defined, synthetically reproducible fragment over complex peptides like tridegin for cost-effective high-throughput assay calibration and kinetic studies requiring reversible pharmacological control.

Molecular Formula C220H322N54O73
Molecular Weight 4891.23
CAS No. 158455-48-2
Cat. No. B1146834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOAGULATION FACTOR XIIIA (190-230)
CAS158455-48-2
Molecular FormulaC220H322N54O73
Molecular Weight4891.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coagulation Factor XIIIa (190-230) CAS 158455-48-2: A Defined 41-mer Peptide Inhibitor for FXIIIa Transglutaminase Research


Coagulation Factor XIIIa (190-230) (CAS 158455-48-2) is a synthetic 41-amino acid peptide fragment corresponding to residues 190–230 of the human coagulation factor XIII A-chain [1]. With a molecular formula of C₂₂₀H₃₂₂N₅₄O₇₃ and molecular weight of approximately 4891.3 g/mol, this peptide functions as a competitive, reversible inhibitor of activated factor XIII (FXIIIa) transglutaminase activity [1]. The fragment contains a key substrate-like sequence that competes with natural glutamine-donor substrates for binding to the FXIIIa active site, thereby blocking the enzyme's ability to catalyze the formation of ε-(γ-glutamyl)lysyl crosslinks between fibrin monomers and other proteins . This inhibitory mechanism makes it a valuable research tool for dissecting FXIIIa-dependent processes in clot stabilization, fibrinolysis regulation, and transglutaminase substrate specificity studies.

Why Coagulation Factor XIIIa (190-230) CAS 158455-48-2 Cannot Be Replaced by Generic FXIII Inhibitors or Alternative Peptide Fragments


Generic substitution with other FXIIIa inhibitors or arbitrary peptide fragments fails because the 190–230 region defines a specific substrate-recognition domain with distinct inhibitory profile and selectivity characteristics. Unlike irreversible active-site blockers (e.g., Michael acceptor-based TIMAs such as ZED1301) that form covalent bonds with Cys314, this 41-mer fragment acts as a reversible competitive inhibitor, enabling washout experiments and reversible pharmacological control [1][2]. Compared to the highly potent but structurally complex 66-mer tridegin (IC₅₀ ~9-20 nM), the 190–230 fragment offers a simpler, chemically defined alternative with predictable synthetic reproducibility and lower cost, albeit with reduced potency [1]. Most critically, the 190–230 fragment demonstrates measurable cross-reactivity with guinea pig liver tissue transglutaminase (IC₅₀ = 13 µM), whereas many small-molecule FXIIIa inhibitors exhibit substantially different selectivity profiles [1][3]. Arbitrary FXIIIa fragments outside the 190–230 region lack established competitive inhibition data, rendering them unsuitable for studies requiring defined, reversible FXIIIa blockade.

Coagulation Factor XIIIa (190-230) CAS 158455-48-2: Quantitative Comparator Evidence for Informed Procurement Decisions


FXIIIa Inhibitory Potency (IC₅₀) of Coagulation Factor XIIIa (190-230) Versus Tridegin

The Coagulation Factor XIIIa (190-230) fragment inhibits human FXIIIa cross-linking activity with an IC₅₀ of 52 µM [1]. In contrast, the 66-mer peptide tridegin, derived from the leech Haementeria ghilianii, exhibits an IC₅₀ of approximately 9.2–20 nM against human plasma FXIIIa [2]. This represents an approximate 2,600- to 5,700-fold difference in potency favoring tridegin, establishing the 190–230 fragment as a substantially lower-potency but structurally simpler and more synthetically accessible alternative.

FXIIIa inhibition transglutaminase assay competitive inhibitor IC50 determination

Cross-Reactivity Profile: Factor XIIIa (190-230) Inhibition of Guinea Pig Liver Tissue Transglutaminase Versus Human FXIIIa

The Coagulation Factor XIIIa (190-230) fragment inhibits guinea pig liver tissue transglutaminase (TG)-catalyzed fibrinogen α-chain cross-linking with an IC₅₀ of 13 µM, compared to its IC₅₀ of 52 µM against human FXIIIa [1]. This 4-fold higher potency against the non-human TG2 isoform indicates that the 190–230 fragment is not strictly selective for human FXIIIa and demonstrates measurable off-target transglutaminase inhibition.

transglutaminase selectivity species cross-reactivity guinea pig liver TG enzyme specificity

Reversible Competitive Mechanism of Factor XIIIa (190-230) Versus Irreversible Covalent Michael Acceptor Inhibitors (TIMAs)

Coagulation Factor XIIIa (190-230) functions as a reversible competitive inhibitor derived from the natural FXIIIa substrate-binding domain, binding non-covalently to the active site and competing with endogenous substrates . In contrast, transglutaminase-inhibiting Michael acceptors (TIMAs) such as ZED1301 (IC₅₀ = 100 nM) and ZED3197 (IC₅₀ = 10–14 nM) contain electrophilic warheads that form irreversible covalent bonds with the active-site cysteine (Cys314) [1][2]. While TIMAs achieve nanomolar potency and sustained enzyme inactivation, the reversible mechanism of the 190–230 fragment enables experimental protocols requiring temporary enzyme inhibition followed by washout recovery of activity.

reversible inhibition covalent inhibitor mechanism of action washout studies

Optimal Research and Industrial Applications for Coagulation Factor XIIIa (190-230) CAS 158455-48-2 Based on Quantitative Evidence


Reversible FXIIIa Inhibition in In Vitro Fibrin Cross-Linking and Clot Mechanical Stability Studies

Utilize Coagulation Factor XIIIa (190-230) at concentrations near its IC₅₀ (52 µM) to achieve reversible, dose-dependent inhibition of FXIIIa-catalyzed fibrin cross-linking in purified systems [1]. This enables experimental protocols where enzyme activity must be restored after inhibitor washout—a capability not possible with irreversible covalent inhibitors such as TIMAs. Applications include studying the temporal dynamics of clot stabilization, assessing the contribution of FXIIIa to fibrin network architecture at defined time points, and calibrating thromboelastometry parameters where reversible modulation of clot firmness is required. The reversible mechanism also facilitates kinetic studies of FXIIIa-substrate interactions without permanent enzyme inactivation.

Transglutaminase Cross-Reactivity Profiling and Substrate Competition Assays

Leverage the 4-fold differential inhibition profile (human FXIIIa IC₅₀ = 52 µM vs. guinea pig liver TG2 IC₅₀ = 13 µM) to probe transglutaminase family enzyme selectivity and species-specific active-site differences [1]. This fragment serves as a competitive substrate analog that can be used to map glutamine-donor substrate binding requirements across different transglutaminase isoforms. By comparing inhibition constants across multiple TGs, researchers can elucidate structural determinants of substrate recognition and design isoform-selective inhibitors or activity-based probes. The peptide's defined sequence also makes it suitable for use as a reference standard in validating novel transglutaminase activity assays.

Cost-Effective, Moderate-Potency Tool Compound for High-Throughput Screening Assay Development

Employ Coagulation Factor XIIIa (190-230) as a cost-accessible, chemically defined reference inhibitor for developing and validating high-throughput FXIIIa activity assays [1]. With an IC₅₀ of 52 µM, this fragment provides a practical dynamic range for dose-response calibration without the potency-related sensitivity challenges (e.g., plate adsorption effects, carryover contamination) associated with nanomolar inhibitors like tridegin or ZED3197. Its moderate potency allows for robust Z'-factor determination in 96- or 384-well formats, while its synthetic accessibility supports bulk procurement for large-scale screening campaigns. This makes it an economical choice for academic core facilities and industrial screening laboratories requiring a reproducible, well-characterized FXIIIa inhibitor for assay optimization.

Mechanistic Studies Distinguishing Reversible from Irreversible FXIIIa Inhibition Phenotypes

Use Coagulation Factor XIIIa (190-230) as the prototypical reversible competitive inhibitor control in comparative studies against irreversible covalent FXIIIa blockers such as TIMAs or iodoacetamide [1][2]. In experimental systems designed to differentiate transient versus sustained FXIIIa blockade, the 190–230 fragment's washout-reversible phenotype provides a critical mechanistic benchmark. Applications include evaluating inhibitor residence time effects on clot lysis susceptibility, distinguishing on-target reversible activity from off-target covalent modifications in cellular assays, and validating computational models of FXIIIa active-site ligand binding dynamics. The defined 41-mer sequence also enables structure-activity relationship studies mapping residues critical for competitive inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for COAGULATION FACTOR XIIIA (190-230)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.